REACTION_CXSMILES
|
[CH2:1]1[C:15]2[C:14]3[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=3[NH:8][C:7]=2[CH2:6][CH2:5][CH2:4][S:3][CH2:2]1.[H-].[Na+].[CH3:18][N:19]([CH3:24])[CH2:20][CH2:21][CH2:22]Cl>>[CH3:18][N:19]([CH3:24])[CH2:20][CH2:21][CH2:22][N:8]1[C:9]2[CH:10]=[CH:11][CH:12]=[CH:13][C:14]=2[C:15]2[CH2:1][CH2:2][S:3][CH2:4][CH2:5][CH2:6][C:7]1=2 |f:1.2|
|
Name
|
1,2,4,5,6,7-hexahydrothiocino-[5,4-b]indole
|
Quantity
|
21.7 g
|
Type
|
reactant
|
Smiles
|
C1CSCCCC=2NC=3C=CC=CC3C21
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
12.16 g
|
Type
|
reactant
|
Smiles
|
CN(CCCCl)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is treated
|
Type
|
CUSTOM
|
Details
|
Recrystallization from pentane
|
Type
|
CUSTOM
|
Details
|
affords 20.5g (68%) of an analytical sample, m.p. 70°-71° C.
|
Name
|
|
Type
|
|
Smiles
|
CN(CCCN1C2=C(C=3C=CC=CC13)CCSCCC2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |